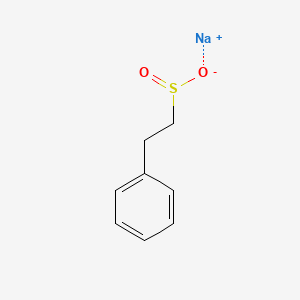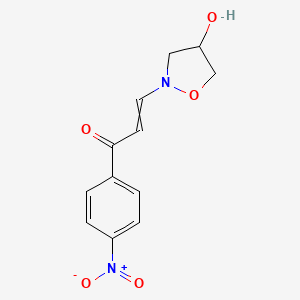![molecular formula C12H17NO4S B11726510 (2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)
(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid is an organic compound with a complex structure that includes a sulfonamide group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid typically involves the reaction of 3,5-dimethylphenylmethanesulfonyl chloride with (2S)-2-aminopropanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for the development of new drugs for treating diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-dimethylphenyl)methanesulfonamide: Similar structure but lacks the propanoic acid moiety.
(2S)-2-[N-(3,5-dimethylphenyl)amino]propanoic acid: Similar structure but lacks the sulfonamide group.
Uniqueness
(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid is unique due to the presence of both the sulfonamide and propanoic acid groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H17NO4S |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
(2S)-2-(3,5-dimethyl-N-methylsulfonylanilino)propanoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-9(2)7-11(6-8)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15)/t10-/m0/s1 |
Clave InChI |
WAMURHWJBRYSQL-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N([C@@H](C)C(=O)O)S(=O)(=O)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)N(C(C)C(=O)O)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B11726429.png)

![[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea](/img/structure/B11726440.png)
![N'-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726442.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726457.png)
![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)

![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)


![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11726499.png)
![3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11726505.png)

